1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and phenyl derivatives with a pyrazole precursor. One common method includes the use of a linker mode approach under reflux conditions. The structure of the compound can be confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Free Radical Bromination: This reaction can occur at the benzylic position using N-bromosuccinimide (NBS) as the brominating agent.
Scientific Research Applications
1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with molecular targets and pathways within cells. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1,3-bis(4-methoxybenzyl)urea: This compound has a similar structure but contains urea instead of pyrazole.
3-(3’-methoxybenzyloxy)phenylboronic acid: Another related compound with a boronic acid group.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O3/c1-28-21-12-10-18(11-13-21)17-27-25(20-7-5-9-23(15-20)30-3)16-24(26-27)19-6-4-8-22(14-19)29-2/h4-16H,17H2,1-3H3 |
InChI Key |
FMMXYWGPEKETDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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